![molecular formula C19H20ClFN2O3S B6557269 2-chloro-6-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide CAS No. 1040641-97-1](/img/structure/B6557269.png)
2-chloro-6-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-chloro-6-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide” is a complex organic molecule. It contains a benzamide group (a benzene ring attached to a carboxamide), which is substituted with chloro and fluoro groups at the 2nd and 6th positions respectively. It also contains a propyl (3 carbon alkyl) group attached to a tetrahydroisoquinoline group, which is further substituted with a sulfonyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydroisoquinoline core, followed by various functional group interconversions and substitutions. The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure (tetrahydroisoquinoline). The exact structure would depend on the specific stereochemistry of the compound, which is not indicated in the name .Chemical Reactions Analysis
The compound contains several functional groups (benzamide, chloro, fluoro, sulfonyl) that could potentially undergo a variety of chemical reactions. For example, the benzamide group could participate in reactions typical of amides, such as hydrolysis or reduction. The chloro and fluoro groups could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, it would likely be a solid at room temperature, and its solubility would depend on the polarity of its functional groups .Scientific Research Applications
Suzuki–Miyaura Coupling Reactions
The Suzuki–Miyaura (SM) coupling is a powerful carbon–carbon bond-forming reaction. It involves the cross-coupling of organoboron compounds with electrophilic organic groups catalyzed by palladium. In this context, 2-chloro-6-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide serves as an organoboron reagent. Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules .
Synthesis of 4-Chlorobenzoimidazo[1,2-a][3,1]benzothiazine
This compound plays a crucial role in the preparation of 4-chlorobenzoimidazo[1,2-a][3,1]benzothiazine. The synthetic pathway involves the use of 2-chloro-6-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide as an intermediate .
Fluorinated Heterocyclic Building Block
Researchers utilize 2-chloro-6-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide as a fluorinated heterocyclic building block in chemical synthesis. Its unique structure contributes to the design of novel compounds and materials .
Preparation of 2-Chloro-6-fluorobenzaldehyde
Through oxidation with hydrogen peroxide, this compound transforms into 2-chloro-6-fluorobenzaldehyde. The aldehyde group formed is a valuable intermediate in organic synthesis .
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its specific biological target. The benzamide group is a common feature in many pharmaceuticals, so it’s possible that this group plays a key role in the compound’s activity .
Safety and Hazards
Future Directions
The potential applications and future directions for this compound would depend on its intended use. If it’s being developed as a pharmaceutical, future studies might focus on optimizing its synthesis, improving its pharmacokinetics, and testing its efficacy and safety in preclinical and clinical trials .
properties
IUPAC Name |
2-chloro-N-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)propyl]-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O3S/c20-16-7-3-8-17(21)18(16)19(24)22-10-4-12-27(25,26)23-11-9-14-5-1-2-6-15(14)13-23/h1-3,5-8H,4,9-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPGDEOMWKSXDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCCNC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.